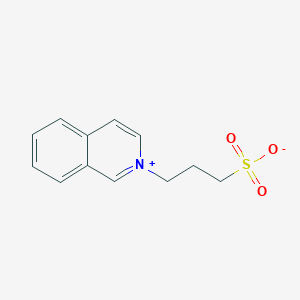
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H13NO3S. It is known for its unique structure, which includes an isoquinolinium core and a sulfopropyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt typically involves the reaction of isoquinoline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Isoquinoline and 1,3-propanesultone.
Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 50-80°C.
Procedure: Isoquinoline is dissolved in the solvent, and 1,3-propanesultone is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinolinium core.
Reduction: Reduced isoquinolinium compounds.
Substitution: Substituted isoquinolinium derivatives with different functional groups.
Applications De Recherche Scientifique
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfopropyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The isoquinolinium core can interact with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoquinolinium, 2-(3-sulfopropyl)-, hydroxide, inner salt
- Quinoline, 2-(3-sulfopropyl)-, inner salt
- Pyridinium, 2-(3-sulfopropyl)-, inner salt
Uniqueness
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is unique due to its specific combination of an isoquinolinium core and a sulfopropyl group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
15589-64-7 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C12H13NO3S.H2O/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13;/h1-2,4-6,8,10H,3,7,9H2;1H2 |
Clé InChI |
ZMEIEJHEHPRCGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
SMILES canonique |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)O.[OH-] |
Key on ui other cas no. |
15589-64-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















